molecular formula C16H23NO4S B229689 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid

4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid

Numéro de catalogue B229689
Poids moléculaire: 325.4 g/mol
Clé InChI: MDDVVBAJPAEVRV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid, also known as ACY-241, is a synthetic compound that belongs to a class of drugs called histone deacetylase (HDAC) inhibitors. HDAC inhibitors have been shown to have potential therapeutic effects in various diseases, including cancer, neurological disorders, and autoimmune diseases. ACY-241 is a selective inhibitor of HDAC6, which is a class IIb HDAC enzyme that plays a crucial role in the regulation of protein degradation and cell signaling pathways.

Mécanisme D'action

The mechanism of action of 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid involves the inhibition of HDAC6, which leads to the accumulation of acetylated proteins and the activation of various signaling pathways. HDAC6 is involved in the regulation of protein degradation pathways, such as autophagy and proteasomal degradation, and the inhibition of HDAC6 can lead to the accumulation of misfolded proteins and the activation of the unfolded protein response (UPR). The UPR is a cellular stress response that plays a crucial role in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid are mainly related to the regulation of protein degradation pathways and the activation of signaling pathways. 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid has been shown to induce the accumulation of acetylated proteins, which can regulate various cellular processes, such as gene expression, protein stability, and protein-protein interactions. Moreover, 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid has been shown to activate various signaling pathways, such as the ERK1/2 and AKT pathways, which play a crucial role in cell survival and proliferation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid in lab experiments is its specificity for HDAC6, which allows for the investigation of the role of HDAC6 in various cellular processes. Moreover, 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid has been shown to have low toxicity and good pharmacokinetic properties, which make it a suitable candidate for preclinical and clinical studies. However, one of the limitations of using 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations for effective inhibition.

Orientations Futures

Several future directions for the investigation of 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid include the following:
1. Investigating the potential therapeutic effects of 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid in other diseases, such as neurodegenerative diseases and viral infections.
2. Investigating the combination of 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid with other drugs, such as immunomodulators and chemotherapy agents, for enhanced therapeutic effects.
3. Investigating the role of HDAC6 inhibition in the regulation of autophagy and proteasomal degradation pathways.
4. Investigating the potential biomarkers for predicting the response to 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid treatment in different diseases.
5. Investigating the potential side effects and toxicity of 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid in preclinical and clinical studies.

Méthodes De Synthèse

The synthesis of 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid involves several steps, including the reaction of 4-cyclohexylbenzenesulfonyl chloride with 4-aminobutanoic acid, followed by purification and characterization using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Applications De Recherche Scientifique

Several studies have investigated the potential therapeutic effects of 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid in various diseases. For example, a preclinical study showed that 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid inhibited the growth of multiple myeloma cells and enhanced the antitumor activity of bortezomib, a proteasome inhibitor commonly used in the treatment of multiple myeloma. Another study showed that 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid improved the survival of mice with sepsis by reducing inflammation and oxidative stress. Moreover, 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid has been shown to have potential therapeutic effects in autoimmune diseases, such as lupus and rheumatoid arthritis, by regulating the immune response.

Propriétés

Formule moléculaire

C16H23NO4S

Poids moléculaire

325.4 g/mol

Nom IUPAC

4-[(4-cyclohexylphenyl)sulfonylamino]butanoic acid

InChI

InChI=1S/C16H23NO4S/c18-16(19)7-4-12-17-22(20,21)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h8-11,13,17H,1-7,12H2,(H,18,19)

Clé InChI

MDDVVBAJPAEVRV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCCCC(=O)O

SMILES canonique

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCCCC(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.